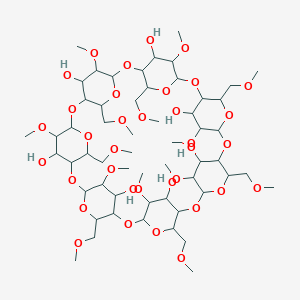
ジメチル-β-シクロデキストリン
概要
説明
Dimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is characterized by the presence of methyl groups attached to the hydroxyl groups of the glucose units, enhancing its solubility and inclusion complex formation capabilities. Dimethyl-beta-cyclodextrin is widely used in various fields due to its ability to form stable inclusion complexes with a variety of guest molecules, making it valuable in pharmaceuticals, food, and environmental applications .
科学的研究の応用
Dimethyl-beta-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to study host-guest interactions and molecular recognition.
Biology: Employed in cell culture studies to modulate cholesterol levels in cell membranes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs.
Industry: Applied in wastewater treatment to remove organic pollutants and heavy metals through inclusion complex formation
作用機序
Target of Action
Dimethyl-beta-cyclodextrin (DIMEB) is a cyclic oligosaccharide that primarily targets lipophilic molecules . Its primary role is to improve the solubility and bioavailability of these molecules, making it a valuable tool in pharmaceutical applications .
Mode of Action
DIMEB forms inclusion complexes with various small and large drug molecules through host-guest interactions . The hydrophobic cavity of DIMEB can encapsulate hydrophobic molecules, while its hydrophilic surface interacts with the aqueous environment . This unique property allows DIMEB to solubilize lipophilic compounds in aqueous solutions .
Biochemical Pathways
The formation of inclusion complexes by DIMEB can affect various biochemical pathways. For instance, DIMEB has been shown to promote the absorption of cholesterol into the biomembranes of Helicobacter pylori . It can also interrupt intermolecular hydrogen bonds, affecting the stability of other molecules .
Pharmacokinetics
The pharmacokinetics of DIMEB have been studied in Wistar rats. After oral and intravenous administration, the absorption of DIMEB was found to be very poor, with low blood and organ levels . Only unchanged DIMEB could be detected in urine and feces .
Result of Action
The primary result of DIMEB’s action is the improved solubility and bioavailability of lipophilic compounds . By forming inclusion complexes with these compounds, DIMEB can enhance their stability and prevent drug-drug and drug-excipient interactions . This can lead to increased product shelf-life and drug bioavailability .
Action Environment
The action of DIMEB can be influenced by various environmental factors. For instance, polar solvents with stronger hydrogen bond accepting abilities can interrupt intermolecular hydrogen bonds more easily, resulting in a less stable complex . Additionally, the presence of guest molecules in the cavity can strengthen the binding affinity between two monomers, particularly in polar solvents .
生化学分析
Biochemical Properties
Dimethyl-beta-cyclodextrin has the ability to form inclusion complexes with lipophilic molecules . This property is utilized in pharmaceutical applications, where it acts as a solubility enhancer for poorly soluble drugs . It can interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and Van der Waals forces .
Cellular Effects
Dimethyl-beta-cyclodextrin can influence cell function in several ways. For instance, it has been shown to enhance the solubility and bioavailability of drugs, thereby influencing cellular metabolism . It can also affect cell signaling pathways and gene expression by modulating the availability and activity of various biomolecules .
Molecular Mechanism
The molecular mechanism of action of Dimethyl-beta-cyclodextrin primarily involves the formation of inclusion complexes with other molecules . The hydrophobic interior of Dimethyl-beta-cyclodextrin provides a suitable environment for the interaction with lipophilic molecules, while its hydrophilic exterior allows for compatibility with aqueous environments . This enables Dimethyl-beta-cyclodextrin to enhance the solubility and bioavailability of various drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl-beta-cyclodextrin can change over time. For instance, it has been reported that the stabilizing effects of Dimethyl-beta-cyclodextrin on certain compounds can increase their stability and prevent their degradation over time .
Dosage Effects in Animal Models
The effects of Dimethyl-beta-cyclodextrin can vary with different dosages in animal models. While specific studies on Dimethyl-beta-cyclodextrin are limited, it has been noted that cyclodextrins at high doses may cause reversible diarrhea and cecal enlargement in animals .
Metabolic Pathways
Dimethyl-beta-cyclodextrin can be involved in various metabolic pathways. For instance, it has been shown to influence the metabolism of resveratrol in grapevine cell cultures .
Transport and Distribution
Dimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. Its ability to form inclusion complexes with lipophilic molecules can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Dimethyl-beta-cyclodextrin can depend on its interactions with other molecules. While specific studies on the subcellular localization of Dimethyl-beta-cyclodextrin are limited, cyclodextrins and their derivatives have been shown to enter cells and localize in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl-beta-cyclodextrin is typically synthesized through the methylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of dimethyl-beta-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to continuous stirring and heating to achieve complete methylation. The product is purified through crystallization or chromatography techniques to obtain high-purity dimethyl-beta-cyclodextrin .
化学反応の分析
Types of Reactions: Dimethyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methyl groups to primary alcohols.
Substitution: The hydroxyl groups of dimethyl-beta-cyclodextrin can undergo substitution reactions with various electrophiles to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclodextrin derivatives, each with unique properties and applications .
類似化合物との比較
Beta-cyclodextrin: The parent compound with lower solubility and inclusion complex stability compared to dimethyl-beta-cyclodextrin.
Methyl-beta-cyclodextrin: Similar to dimethyl-beta-cyclodextrin but with fewer methyl groups, resulting in different solubility and complexation properties.
Hydroxypropyl-beta-cyclodextrin: Another derivative with hydroxypropyl groups, offering different solubility and biocompatibility profiles .
Uniqueness: Dimethyl-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and environmental remediation .
特性
IUPAC Name |
37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128446-36-6 | |
| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


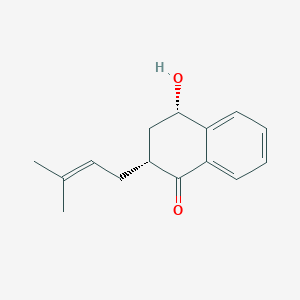

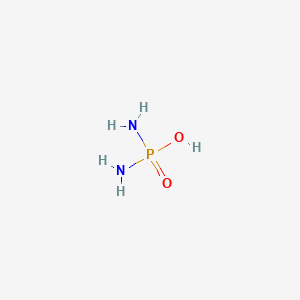
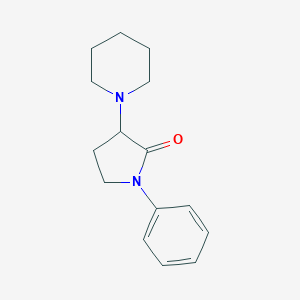
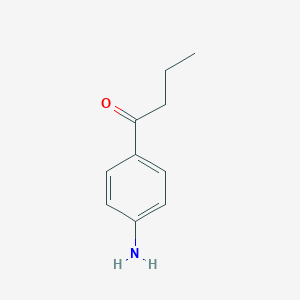
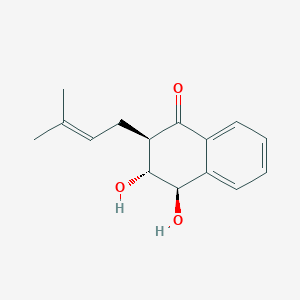
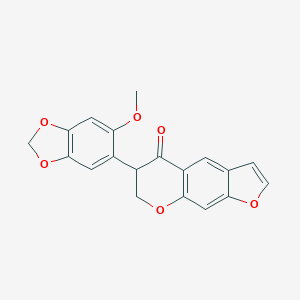
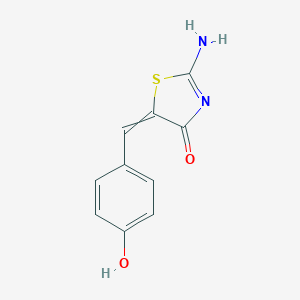
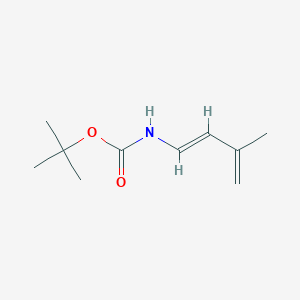
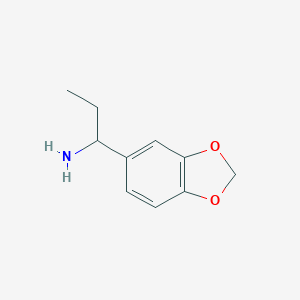
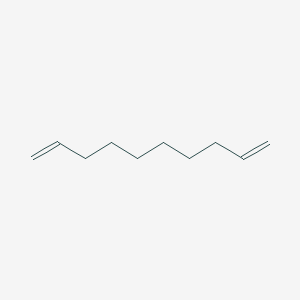
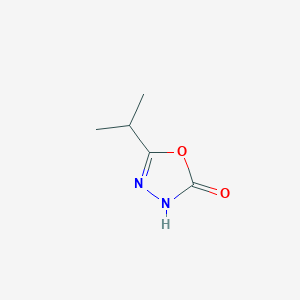
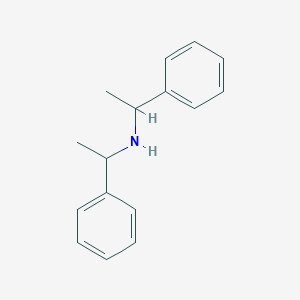
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
